Methyl 5-bromo-2,4-dimethylbenzoate
CAS No.: 152849-72-4
Cat. No.: VC21292912
Molecular Formula: C10H11BrO2
Molecular Weight: 243.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 152849-72-4 |
---|---|
Molecular Formula | C10H11BrO2 |
Molecular Weight | 243.1 g/mol |
IUPAC Name | methyl 5-bromo-2,4-dimethylbenzoate |
Standard InChI | InChI=1S/C10H11BrO2/c1-6-4-7(2)9(11)5-8(6)10(12)13-3/h4-5H,1-3H3 |
Standard InChI Key | DVWSCROTFQAIEU-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1C(=O)OC)Br)C |
Canonical SMILES | CC1=CC(=C(C=C1C(=O)OC)Br)C |
Introduction
Chemical Identity and Structure
Methyl 5-bromo-2,4-dimethylbenzoate is a brominated methyl ester derivative characterized by specific chemical identifiers and structural features that determine its chemical behavior and applications. The compound possesses a unique molecular structure with distinct chemical characteristics.
Basic Chemical Information
Methyl 5-bromo-2,4-dimethylbenzoate is identified by its CAS registry number 152849-72-4, providing a standardized identification for this particular chemical entity . The compound is known by several synonyms including benzoic acid, 5-bromo-2,4-dimethyl-, methyl ester, and 4-bromo-6-(methoxycarbonyl)-m-xylene, which reflect its structural characteristics from different nomenclature perspectives .
Molecular Properties
The molecular formula of the compound is C10H11BrO2, with a calculated molecular weight of 243.097 g/mol . This structure consists of a benzene ring substituted with a bromine atom, two methyl groups (at positions 2 and 4), and a methyl ester group. The exact structural arrangement contributes to its reactivity profile and chemical behavior in various reaction environments.
Property | Value |
---|---|
CAS Number | 152849-72-4 |
Molecular Formula | C10H11BrO2 |
Molecular Weight | 243.097 g/mol |
IUPAC Name | Methyl 5-bromo-2,4-dimethylbenzoate |
InChI | InChI=1S/C10H11BrO2/c1-6-4-7(2)9(11)5-8(6)10(12)13-3/h4-5H,1-3H3 |
InChI Key | DVWSCROTFQAIEU-UHFFFAOYSA-N |
SMILES | BrC=1C(=CC(=C(C(=O)OC)C1)C)C |
Property | Information |
---|---|
Physical Form | Solid powder |
Solubility | Soluble in DMSO |
Storage Recommendation | -20°C for 3 years |
Purity | 97% |
Shipping Condition | Ambient temperature |
Applications and Research Significance
Methyl 5-bromo-2,4-dimethylbenzoate has important applications in research environments, particularly as an intermediate in organic synthesis pathways and as a building block for more complex chemical structures.
Role in Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis, primarily due to its unique chemical structure that allows for specific reaction pathways. The presence of the bromine atom at position 5 of the benzene ring provides a reactive site for various transformations, including cross-coupling reactions (such as Suzuki, Heck, or Sonogashira reactions) that are widely used in constructing more complex molecular architectures.
Research Utility
In research settings, methyl 5-bromo-2,4-dimethylbenzoate's structural features, particularly the combination of the bromine atom with methyl groups at specific positions, make it a strategic building block for investigating structure-activity relationships in various chemical and biological systems. This application is especially relevant in medicinal chemistry and materials science research.
Analytical Characterization
Analytical methods for characterizing methyl 5-bromo-2,4-dimethylbenzoate are essential for confirming its identity, assessing its purity, and investigating its properties in various chemical contexts.
Spectroscopic Identification
The compound can be characterized through various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy. These methods provide detailed information about the structural arrangement of atoms and functional groups within the molecule.
The available chemical identifiers, such as the InChI string (InChI=1S/C10H11BrO2/c1-6-4-7(2)9(11)5-8(6)10(12)13-3/h4-5H,1-3H3) and SMILES notation (BrC=1C(=CC(=C(C(=O)OC)C1)C)C), offer standardized representations of the molecular structure that can aid in its identification and characterization .
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